molecular formula C8H7N3O B13094899 2-Aminoquinazolin-8-ol

2-Aminoquinazolin-8-ol

Cat. No.: B13094899
M. Wt: 161.16 g/mol
InChI Key: KWGOZYSCLJRWQK-UHFFFAOYSA-N
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Description

2-Aminoquinazolin-8-ol is a heterocyclic compound that belongs to the quinazoline family It is characterized by the presence of an amino group at the second position and a hydroxyl group at the eighth position on the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoquinazolin-8-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with formic acid under reflux conditions, leading to the formation of the quinazoline ring. Another approach involves the use of 2-aminobenzonitrile, which undergoes cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the reaction of 2-aminobenzamide with formic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Aminoquinazolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the eighth position can be oxidized to form a quinazolinone derivative.

    Reduction: The compound can be reduced to form dihydroquinazoline derivatives.

    Substitution: The amino group at the second position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nature of the substituent.

Scientific Research Applications

2-Aminoquinazolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is used in the development of potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 2-Aminoquinazolin-8-ol is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. Additionally, the compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-one: Lacks the amino group at the second position.

    8-Hydroxyquinoline: Lacks the amino group and has a different ring structure.

    2-Aminoquinoline: Lacks the hydroxyl group at the eighth position.

Uniqueness

2-Aminoquinazolin-8-ol is unique due to the presence of both an amino group at the second position and a hydroxyl group at the eighth position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Aminoquinazolin-8-ol is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a quinazoline ring with an amino group at the second position and a hydroxyl group at the eighth position. Its structure allows for various chemical modifications, which can enhance its biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

2. Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy against several cancer cell lines, including breast, lung, and cervical cancers. The compound induces apoptosis through the activation of caspases and by generating reactive oxygen species (ROS), leading to DNA damage .

3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It modulates cytokine production and inhibits the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits tyrosine kinases, which are involved in cell proliferation and survival pathways.
  • Cell Signaling Modulation : It interferes with cellular signaling pathways that regulate apoptosis and inflammation.
  • Reactive Oxygen Species Generation : The compound induces oxidative stress in cancer cells, leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialBroad-spectrum activityInhibition of cell wall synthesis
AnticancerEffective against multiple typesInduction of apoptosis via ROS generation
Anti-inflammatoryReduces cytokine productionInhibition of NF-kB activation

Case Studies

Case Study 1: Anticancer Activity Against HeLa Cells
A study demonstrated that this compound derivatives showed potent cytotoxicity against HeLa cervical cancer cells. The most effective derivative induced apoptosis at low micromolar concentrations (IC50 < 1 µM) by activating caspase pathways and causing DNA double-strand breaks .

Case Study 2: SARS-CoV-2 Inhibition
Recent research explored derivatives of this compound for their potential against SARS-CoV-2. One derivative exhibited an IC50 value of 0.23 µM against the virus without significant cytotoxicity, suggesting its promise as a therapeutic agent for COVID-19 .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-aminoquinazolin-8-ol

InChI

InChI=1S/C8H7N3O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H,(H2,9,10,11)

InChI Key

KWGOZYSCLJRWQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)O)N

Origin of Product

United States

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